molecular formula C6H5F3S B12274622 2-(2,2,2-Trifluoroethyl)thiophene

2-(2,2,2-Trifluoroethyl)thiophene

Cat. No.: B12274622
M. Wt: 166.17 g/mol
InChI Key: KFSWATOENIPILS-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethyl)thiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The trifluoroethyl group attached to the thiophene ring imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethyl)thiophene can be achieved through several methods. One common approach involves the reaction of thiophene with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethyl)thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding thiol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,2,2-Trifluoroethyl)thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethyl)thiophene depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2,2-Trifluoroethyl)benzene
  • 2-(2,2,2-Trifluoroethyl)pyridine
  • 2-(2,2,2-Trifluoroethyl)furan

Uniqueness

2-(2,2,2-Trifluoroethyl)thiophene is unique due to the presence of both the thiophene ring and the trifluoroethyl group. This combination imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs. Additionally, the sulfur atom in the thiophene ring can participate in various interactions, enhancing the compound’s versatility in different applications .

Properties

Molecular Formula

C6H5F3S

Molecular Weight

166.17 g/mol

IUPAC Name

2-(2,2,2-trifluoroethyl)thiophene

InChI

InChI=1S/C6H5F3S/c7-6(8,9)4-5-2-1-3-10-5/h1-3H,4H2

InChI Key

KFSWATOENIPILS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC(F)(F)F

Origin of Product

United States

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